molecular formula C14H15NO B14477575 Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- CAS No. 65512-74-5

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-

Cat. No.: B14477575
CAS No.: 65512-74-5
M. Wt: 213.27 g/mol
InChI Key: RKWMBRYAHNAWFY-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can produce various functionalized quinoline compounds.

Scientific Research Applications

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Uniqueness

Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinoline derivatives.

Properties

CAS No.

65512-74-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol

InChI

InChI=1S/C14H15NO/c1-9-8-12-13(16)6-7-15-14(12)11-5-3-2-4-10(9)11/h2-5,8,13,15-16H,6-7H2,1H3

InChI Key

RKWMBRYAHNAWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)NCCC2O

Origin of Product

United States

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